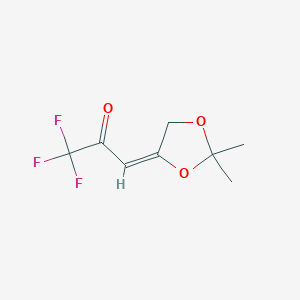![molecular formula C10H16N2O2 B2812865 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-45-2](/img/structure/B2812865.png)
7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule “7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a type of organic compound . It contains a total of 31 bonds, including 15 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 six-membered ring .
Synthesis Analysis
The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis
The molecular formula of “this compound” is C9H14N2O2 . The molecule has a molecular weight of 182.224 .Chemical Reactions Analysis
The synthesis of “this compound” involves several chemical reactions, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .Scientific Research Applications
Crystal Structure and Synthesis
The molecular structure of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives has been extensively studied. These compounds consist of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. The crystal structure analysis reveals specific conformational properties, such as the adoption of slight boat and envelope conformations by these rings, facilitating intermolecular hydrogen bonds that link molecules into chains (Rohlíček et al., 2010). Furthermore, derivatives of this compound have been synthesized with high yields, demonstrating significant antibacterial activities, showcasing its potential in developing novel polymeric biocides (Sun & Sun, 2001).
Antibacterial and Antimicrobial Applications
One specific application of derivatives of this compound is in the synthesis of novel regenerable N-halamine polymeric biocides. These biocides have shown high and durable antibacterial activities against Escherichia coli, highlighting their potential in antimicrobial treatments (Sun & Sun, 2001).
Fluorescence and Spectral Studies
Derivatives incorporating the this compound structure have been investigated for their fluorescence properties. New intermediates synthesized from reactions involving this compound have exhibited purplish-red and reddish-purple emissions under specific conditions, indicating potential uses in fluorescence-based applications and spectral studies (Zeng & Wang, 2018).
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives have been explored for various applications, including the synthesis of spiro carbocyclic imidazolidine-2,4-diones. These compounds are recognized as a privileged class of heterocyclic scaffolds with pharmacological interest, offering pathways for the development of novel therapeutic agents (Pardali et al., 2021).
properties
IUPAC Name |
7,9-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYCNHLXYNSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)